

An In-depth Technical Guide on Imidazo[1,5-a]pyridine-1-carbaldehyde

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Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridine-1-carbaldehyde*

Cat. No.: *B1340746*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **imidazo[1,5-a]pyridine-1-carbaldehyde**, focusing on its fundamental chemical properties, including its IUPAC name and molecular structure.

Core Chemical Identity

IUPAC Name: **imidazo[1,5-a]pyridine-1-carbaldehyde**[\[1\]](#)

Synonyms: imidazo(1,5-a)pyridine-1-carbaldehyde[\[1\]](#)

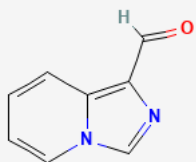
Molecular Formula: $C_8H_6N_2O$ [\[1\]](#)

CAS Number: 56671-67-1[\[1\]](#)[\[2\]](#)

Structural Information

The molecular structure of **imidazo[1,5-a]pyridine-1-carbaldehyde** consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. The carbaldehyde group (CHO) is attached to the 1-position of this fused ring system.

Below is a 2D representation of the chemical structure.



2D structure of **imidazo[1,5-a]pyridine-1-carbaldehyde**. Source: PubChem CID 12222773

Physicochemical Data

A summary of key computed physicochemical properties is presented in the table below for quick reference.

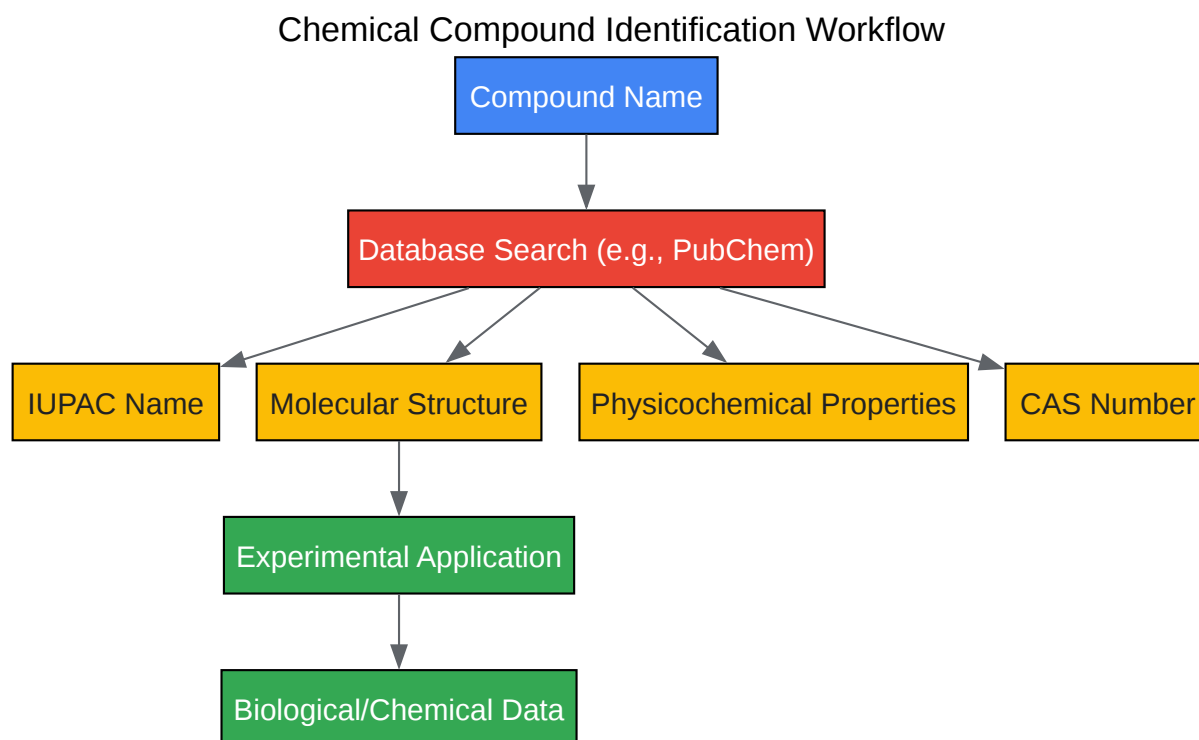
Property	Value	Source
Molecular Weight	146.15 g/mol	PubChem
InChI	InChI=1S/C8H6N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-6H	PubChem[1]
InChIKey	FBNBTPDUMOHFF-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=CN2C=O</chem>	PubChem

Note on Further Technical Data

The request for detailed experimental protocols, signaling pathways, and extensive quantitative data tables is best addressed in the context of specific biological or chemical studies involving **imidazo[1,5-a]pyridine-1-carbaldehyde**. As a distinct chemical entity, it does not inherently possess signaling pathways or experimental workflows. Such data would be generated from and specific to research that utilizes this compound as a reagent, starting material, or subject of investigation. For instance, its utility as a building block in medicinal chemistry for the synthesis of bioactive molecules has been noted.[3][4]

Logical Representation of Chemical Identification

The following diagram illustrates the logical flow for identifying and characterizing a chemical compound like **imidazo[1,5-a]pyridine-1-carbaldehyde**.



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Caption: Workflow for Chemical Identification.

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References

- 1. Imidazo[1,5-a]pyridine-1-carbaldehyde | C₈H₆N₂O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
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- To cite this document: BenchChem. [An In-depth Technical Guide on Imidazo[1,5-a]pyridine-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340746#imidazo-1-5-a-pyridine-1-carbaldehyde-iupac-name-and-structure]

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